(S)-1-(5-Fluoro-2-nitrophenyl)ethan-1-ol

Description

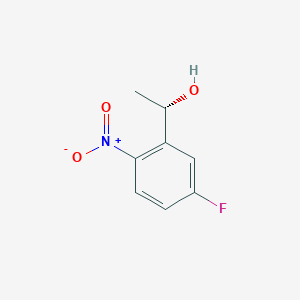

(S)-1-(5-Fluoro-2-nitrophenyl)ethan-1-ol is a chiral aromatic alcohol featuring a nitro (-NO₂) group at the 2-position and a fluorine atom at the 5-position of the phenyl ring (Figure 1). The nitro group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the fluorine atom improves metabolic stability and bioavailability in drug design .

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

(1S)-1-(5-fluoro-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m0/s1 |

InChI Key |

YZXANKFIEIDXSL-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)[N+](=O)[O-])O |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])O |

Origin of Product |

United States |

Biological Activity

(S)-1-(5-Fluoro-2-nitrophenyl)ethan-1-ol, a chiral compound with significant biological activity, has garnered attention in medicinal chemistry due to its structural features that enhance its interactions with various biological targets. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a fluorinated nitrophenyl group attached to an ethanolic backbone, which contributes to its unique chemical reactivity and biological activity. The fluorine atom enhances lipophilicity and metabolic stability , while the nitro group can engage in various chemical reactions. These properties make this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Research indicates that this compound interacts with several biological targets:

- Enzyme Inhibition : The compound has shown potential as an anti-cancer agent by inhibiting specific enzymes involved in tumor growth and proliferation. This inhibition can lead to reduced cancer cell viability and proliferation rates.

- Modulation of Signaling Pathways : Studies suggest that it may modulate signaling pathways related to apoptosis and cell proliferation, indicating its role in regulating cellular processes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.4 | Inhibition of cell proliferation |

| HepG2 (Liver) | 12.3 | Induction of apoptosis |

| A549 (Lung) | 18.7 | Cell cycle arrest |

These findings demonstrate the compound's effectiveness across different types of cancer cells, suggesting broad therapeutic potential .

Enzyme Interaction Studies

In addition to anticancer properties, this compound has been studied for its effects on drug metabolism enzymes. It has been shown to influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could enhance or inhibit the metabolism of co-administered drugs, impacting their efficacy and safety profiles.

Case Studies

A notable study explored the effects of this compound on breast cancer cells (MDA-MB-231). The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls, highlighting its potential as a therapeutic agent in breast cancer treatment .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-(5-Fluoro-2-hydroxyphenyl)ethan-1-ol | Hydroxyl group instead of nitro | Enhanced hydrogen bonding capabilities |

| (S)-1-(5-Fluoro-2-aminoethyl)phenol | Amino group at the 2-position | Potential for enhanced biological activity |

| 5'-Fluoro-2'-hydroxyacetophenone | Hydroxy group at 2-position | Used extensively in dye production |

This comparative analysis underscores the unique attributes of this compound that may confer distinct advantages in therapeutic applications compared to similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between (S)-1-(5-Fluoro-2-nitrophenyl)ethan-1-ol and related compounds are critical for understanding its unique properties. Below is a detailed comparison:

Structural Analogues with Nitro or Fluoro Substituents

Electronic and Reactivity Differences

- Nitro Group Position : The meta-nitro group in (S)-1-(4-nitrophenyl)ethan-1-ol creates distinct electronic effects compared to the ortho-nitro group in the target compound. Ortho-substitution increases steric hindrance, reducing reaction rates in nucleophilic substitutions but enhancing regioselectivity.

- Fluorine vs. Iodine : Replacing iodine with fluorine in (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol reduces molecular weight and polarizability but improves metabolic stability in drug candidates.

- Multiple Fluorines: The pentafluorophenyl analogue exhibits extreme electron-withdrawing effects, making it highly resistant to oxidation compared to mono-fluoro derivatives.

Enantioselectivity and Biocatalytic Performance

This compound shares similarities with 1-(3-hydroxyphenyl)ethan-1-ol and 1-(4-hydroxyphenyl)ethan-1-ol in biocatalytic synthesis. However, nitro-substituted derivatives typically require protected hydroxyl groups for efficient enzymatic reduction, whereas hydroxyacetophenones achieve >95% conversion and >99% ee without protection .

Physicochemical Properties

- Solubility : The nitro group in the target compound reduces solubility in polar solvents compared to hydroxylated analogues (e.g., 1-(4-hydroxyphenyl)ethan-1-ol) .

- Thermal Stability : Fluorine substitution enhances thermal stability relative to chloro analogues (e.g., (S)-1-(5-chloro-2-fluorophenyl)ethylamine) .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key stages:

Preparation of 1-(5-Fluoro-2-nitrophenyl)ethanone

A patented method describes the nitration of 3-fluoroacetophenone to obtain 1-(5-fluoro-2-nitrophenyl)ethanone with high selectivity and yield:

- Nitration Conditions:

- Temperature: −15 °C to −5 °C (commonly around −10 °C to −14 °C)

- Time: 2 to 5 hours (optimal ~3 hours)

- Post-treatment:

- Quenching with ice water at 0 °C to 5 °C

- Stirring for 30 to 90 minutes

- Filtration to isolate the solid ketone

This method ensures controlled nitration minimizing byproducts and maximizing yield of the nitro-substituted ketone.

Alternative Synthetic Routes and Intermediates

Other patents describe related intermediates and synthetic steps that can be adapted or combined in the synthesis of this compound:

Preparation of 5-fluoro-2-nitrophenol: A key intermediate in related syntheses, prepared via reaction of 2,4-difluoronitrobenzene with ammonia followed by diazotization and hydrolysis steps, offering high selectivity and yield with industrial applicability.

Preparation of 1-(5-fluoro-2-iodophenyl)ethanone: This iodinated ketone intermediate is synthesized from 2-amino-5-fluorobenzoic acid through diazotization, iodination, and subsequent transformations, providing a route to functionalized aromatic ketones that may be further converted to the target compound.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Nitration of 3-fluoroacetophenone | Nitrating agent (e.g., HNO3/H2SO4 mix) | −15 to −5 (opt. −10) | 2–5 hours (opt. 3 h) | Controlled nitration to form 1-(5-fluoro-2-nitrophenyl)ethanone |

| Post-treatment | Ice water quench, stirring | 0 to 5 | 30–90 min | Isolation of solid ketone |

| Reduction to chiral alcohol | Sodium borohydride, solvent | 15 to 25 | 1–3 hours | Molar ratio NaBH4:ketone 0.3–2.0:1; acid quench, extraction |

| Alternative intermediate synthesis | Ammonia, sodium nitrite, sulfuric acid, iodide salts | 0 to 10 | Variable | For 5-fluoro-2-nitrophenol and iodinated ketones |

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-1-(5-Fluoro-2-nitrophenyl)ethan-1-ol?

Methodological Answer: The synthesis typically involves:

- Friedel-Crafts alkylation : Reacting 5-fluoro-2-nitrobenzaldehyde with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone intermediate, followed by stereoselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) to yield the (S)-enantiomer .

- Reductive condensation : TiCl₃-mediated reductive coupling of substituted nitroarenes with ketones (e.g., acetophenone derivatives) under inert conditions, achieving moderate yields (40–50%) .

- Purification : Flash chromatography (e.g., petroleum ether/Et₂O gradient) or recrystallization to isolate the enantiopure product.

Q. How is the enantiomeric purity of this compound validated experimentally?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase; retention times are compared to racemic standards .

- Optical rotation : Measure specific rotation ([α]ᴅ²⁵) and compare to literature values for the (S)-enantiomer.

- X-ray crystallography : Resolve absolute configuration via SHELX software for small-molecule refinement (e.g., SHELXL-2018) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include δ ~5.00 ppm (methine proton, J = 8.9 Hz), δ ~8.02 ppm (aromatic protons), and δ ~170–190 ppm (nitro group in ¹³C) .

- FT-IR : Confirm hydroxyl (O-H stretch ~3300 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and fluoro (C-F ~1100 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₈H₇FNO₃) with <5 ppm error.

Advanced Research Questions

Q. How does the nitro substituent at the 2-position influence reactivity in nucleophilic substitution or reduction reactions?

Methodological Answer:

- Electrophilic activation : The nitro group deactivates the aromatic ring, directing substituents to the meta position. However, under reductive conditions (e.g., H₂/Pd-C), the nitro group converts to an amine, altering reactivity .

- Steric and electronic effects : Nitro groups increase the acidity of adjacent protons, facilitating deprotonation in base-catalyzed reactions.

- Mechanistic studies : Use DFT calculations (e.g., Gaussian 16) to model transition states during SNAr reactions .

Q. What strategies optimize enantioselective synthesis of this compound for medicinal chemistry applications?

Methodological Answer:

- Asymmetric catalysis : Employ Ru-BINAP complexes for transfer hydrogenation of ketone intermediates, achieving >90% enantiomeric excess (ee) .

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively acylate the undesired (R)-enantiomer, leaving the (S)-enantiomer unreacted .

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo catalyst) with enzymatic resolution for quantitative yields .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450), focusing on hydrogen bonding with the hydroxyl group and π-stacking with the fluorophenyl ring .

- Pharmacophore mapping : Identify critical features (e.g., nitro as a hydrogen bond acceptor) using Schrödinger Suite .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.